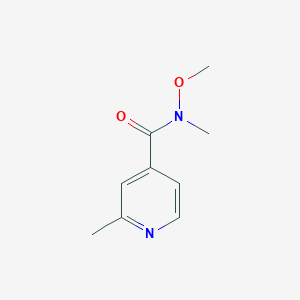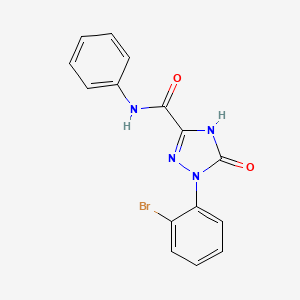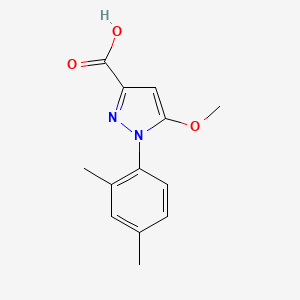![molecular formula C9H18N2O2 B11806548 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-on ist eine chemische Verbindung, die zur Klasse der Pyrrolidine gehört. Es ist durch das Vorhandensein einer Aminogruppe, einer Methoxymethylgruppe und eines Pyrrolidinrings gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-on beinhaltet typischerweise die Reaktion von 1-Pyrrolidinamin mit einem geeigneten Aldehyd oder Keton. Eine gängige Methode ist die Kondensationsreaktion mit Carbonylverbindungen zur Herstellung von Hydrasonen, die nützliche Zwischenprodukte in hochspezifischen enantioselektiven Synthesen sind . Die Reaktionsbedingungen beinhalten oft die Verwendung eines Lösungsmittels wie Ethanol oder Methanol, und die Reaktion wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Zusätzlich werden Reinigungstechniken wie Kristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann zu entsprechenden Oximen oder Nitrilen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Die Methoxymethylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oximen oder Nitrilen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, z. B. bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Nutzungskontext variieren.
Wirkmechanismus
The mechanism of action of 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-on: Ein weiteres Pyrrolidinderivat mit ähnlichen Strukturmerkmalen.
1-Amino-2-(Methoxymethyl)pyrrolidin: Eine verwandte Verbindung mit einer ähnlichen Anordnung der funktionellen Gruppen.
Einzigartigkeit
2-Amino-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie einzigartig.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6,10H2,1-2H3/t7?,8-/m0/s1 |
InChI-Schlüssel |
PWQLSGATYYTKLU-MQWKRIRWSA-N |
Isomerische SMILES |
CC(C(=O)N1CCC[C@H]1COC)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1COC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)


![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)





